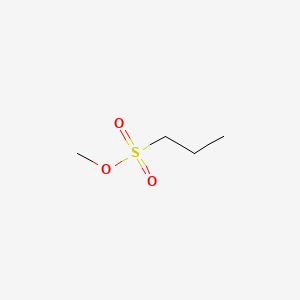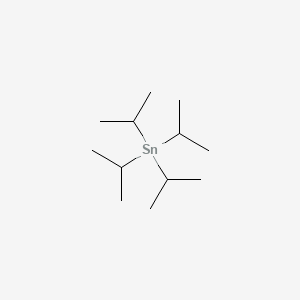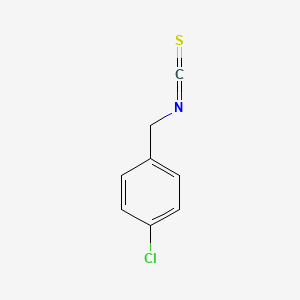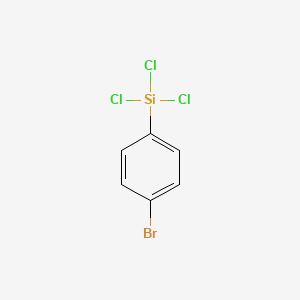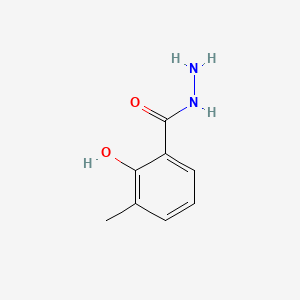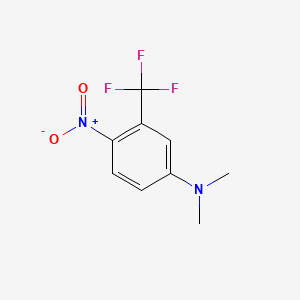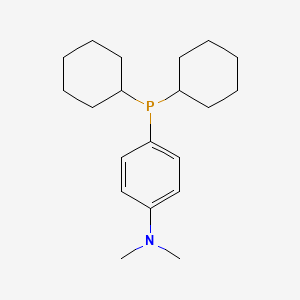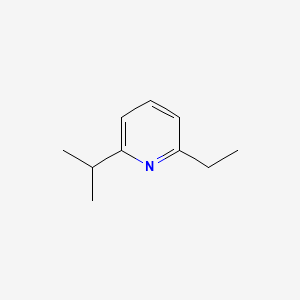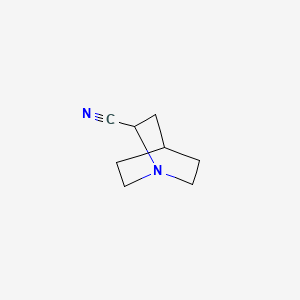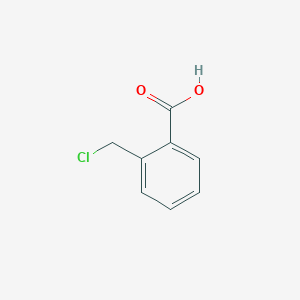
2-(Chloromethyl)benzoic acid
描述
2-(Chloromethyl)benzoic acid is an aromatic compound with the molecular formula C8H7ClO2 It consists of a benzene ring substituted with a chloromethyl group and a carboxylic acid group
作用机制
Target of Action
The primary target of 2-(Chloromethyl)benzoic acid is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these signaling molecules, leading to reduced inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a total systemic exposure (AUCtotal) of 66.3 ± 1.0 μg min/mL, and an elimination half-life (T1/2el) of 39.4 ± 3.9 minutes . These properties suggest that the compound is extensively distributed in the body and has a relatively long elimination half-life .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and pain. By inhibiting the COX enzyme, the compound decreases the production of prostaglandins, which are key mediators of inflammation and pain . This results in an overall reduction in these symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature of -20°C to maintain its stability . Furthermore, the compound’s lipophilicity (log P = 3.73) suggests that it can readily cross biological membranes, which may influence its distribution within the body .
生化分析
Biochemical Properties
It is known that benzoic acid derivatives, such as salicylic acid, have anti-inflammatory and analgesic activity through cyclooxygenase (COX) inhibition . Therefore, it is plausible that 2-(Chloromethyl)benzoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
A related compound, 2-((3-(chloromethyl)benzoyloxy)benzoic acid, has been reported to increase CD4+ regulatory T-cell populations and FoxP3 expression in lipopolysaccharide-induced mice . This suggests that this compound may also influence cell function and cellular processes.
Molecular Mechanism
It is known that salicylic acid derivatives exert their effects through COX inhibition . Therefore, it is possible that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that salicylic acid derivatives, such as acetylsalicylic acid (ASA), have a rapid onset of action and a short elimination time . Therefore, it is possible that this compound may have similar temporal effects.
Dosage Effects in Animal Models
A related compound, 2-((3-(chloromethyl)benzoyloxy)benzoic acid, has been reported to reduce inflammatory parameters in lipopolysaccharide-induced rats .
Metabolic Pathways
It is known that benzoic acid acts as a precursor for many primary and secondary metabolites . Therefore, it is possible that this compound may also be involved in similar metabolic pathways.
Transport and Distribution
It is known that salicylic acid derivatives are extensively distributed in tissues during absorption . Therefore, it is possible that this compound may also be transported and distributed in a similar manner.
Subcellular Localization
It is known that salicylic acid derivatives are cytosolic enzymes . Therefore, it is possible that this compound may also be localized in the cytosol.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)benzoic acid can be synthesized through several methods. One common approach involves the chlorination of methyl benzoate followed by hydrolysis. The reaction typically uses chlorine gas in the presence of a catalyst such as benzoyl peroxide at elevated temperatures .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the chlorination of toluic acid derivatives.
化学反应分析
Types of Reactions: 2-(Chloromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions are typical reducing agents.
Major Products:
Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.
Oxidation: Conversion to benzoic acid.
Reduction: Formation of benzyl alcohol derivatives
科学研究应用
2-(Chloromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It serves as a precursor in the manufacture of dyes, polymers, and other industrial chemicals
相似化合物的比较
2-Chlorobenzoic acid: Similar structure but lacks the chloromethyl group.
4-(Chloromethyl)benzoic acid: Similar but with the chloromethyl group in the para position.
Benzyl chloride: Lacks the carboxylic acid group but has a similar chloromethyl group.
Uniqueness: 2-(Chloromethyl)benzoic acid is unique due to the presence of both the chloromethyl and carboxylic acid groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
属性
IUPAC Name |
2-(chloromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEUDCIEJDRJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304490 | |
| Record name | 2-(Chloromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85888-81-9 | |
| Record name | 85888-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(chloromethyl)benzoic acid in the synthesis of olopatadine hydrochloride?
A1: this compound serves as a crucial starting material in the synthesis of olopatadine hydrochloride, a medication used to treat allergic conjunctivitis. [] The synthesis process involves a two-step reaction:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


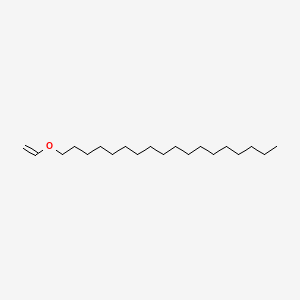
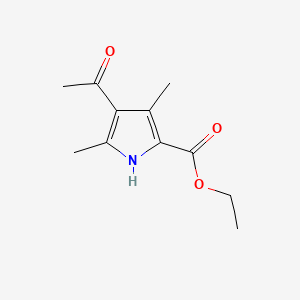
![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/new.no-structure.jpg)
